N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193390-25-8
VCID: VC6402498
InChI: InChI=1S/C11H14ClN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H
SMILES: CC(C1=CC=C(C=C1)Cl)NC2CC2.Cl
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride

CAS No.: 1193390-25-8

Cat. No.: VC6402498

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15

* For research use only. Not for human or veterinary use.

N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride - 1193390-25-8

Specification

CAS No. 1193390-25-8
Molecular Formula C11H15Cl2N
Molecular Weight 232.15
IUPAC Name N-[1-(4-chlorophenyl)ethyl]cyclopropanamine;hydrochloride
Standard InChI InChI=1S/C11H14ClN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H
Standard InChI Key YXDFHNJIWWPVBS-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)Cl)NC2CC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride, reflects its structural components: a cyclopropane ring bonded to an amine group, which is further connected to a 4-chlorophenyl-substituted ethyl chain. The hydrochloride salt enhances its stability and solubility for research applications . Key identifiers include:

PropertyValue
Molecular FormulaC11H15Cl2N\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{N}
Molecular Weight232.15 g/mol
SMILESCC(C1=CC=C(C=C1)Cl)NC2CC2.Cl
InChI KeyYXDFHNJIWWPVBS-UHFFFAOYSA-N
CAS Number1193390-25-8

The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and binding affinity toward biological targets. The 4-chlorophenyl group contributes to hydrophobic interactions, a critical factor in its potential therapeutic applications.

Spectroscopic and Physical Data

While solubility data remain unspecified, the compound is typically handled as a powder with a purity of 95% . Its storage at room temperature and hygroscopic nature necessitate airtight containers and desiccants to prevent degradation .

Synthesis and Characterization

Analytical Validation

Characterization employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The 1H^1\text{H}-NMR spectrum would reveal signals for the cyclopropane protons (δ 0.5–1.5 ppm), the ethyl chain (δ 1.2–1.8 ppm), and the aromatic chlorophenyl group (δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 232.15.

Biological Activity and Mechanism of Action

Target Interactions

The compound modulates biological pathways by interacting with enzymes or receptors, potentially altering neurotransmission or cellular signaling. Cyclopropylamines are known inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and cancer progression. While direct evidence for LSD1 inhibition by this compound is lacking, structural analogs demonstrate reversible binding to flavin adenine dinucleotide (FAD)-dependent enzymes, suggesting a similar mechanism.

Applications in Scientific Research

Medicinal Chemistry

Researchers utilize this compound to develop selective enzyme inhibitors. Its rigid cyclopropane scaffold serves as a conformational constraint, enhancing target specificity in drug design. Comparative studies with 1-(4-chlorophenyl)cyclopropanamine hydrochloride (MW 204.09 g/mol) reveal that the ethyl spacer in the former improves membrane permeability, a critical factor in central nervous system (CNS) drug development.

Organic Synthesis

The compound acts as a building block for synthesizing heterocyclic frameworks. Its amine group participates in Schiff base formation, enabling the construction of imine-linked polymers or metal-organic frameworks (MOFs) with applications in catalysis.

Hazard StatementPrecautionary Measure
H315: Skin irritationWear protective gloves/clothing .
H319: Eye damageUse face shields and eye wash stations .
H335: Respiratory toxicityHandle in a fume hood .

Comparison with Related Compounds

Structural Analogues

1-(4-Chlorophenyl)cyclopropanamine hydrochloride (C9_9H11_{11}Cl2_2N, MW 204.09 g/mol) lacks the ethyl spacer, reducing its steric bulk and altering binding kinetics. While both compounds inhibit amine oxidases, the ethyl group in N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride enhances interactions with hydrophobic enzyme pockets, potentially increasing potency.

Future Perspectives

Research Opportunities

  • Target Identification: High-throughput screening to map protein targets.

  • Structure-Activity Relationships (SAR): Modifying the chlorophenyl or cyclopropane groups to optimize pharmacokinetics.

  • Therapeutic Development: Evaluating efficacy in animal models of cancer or neurodegenerative disorders.

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